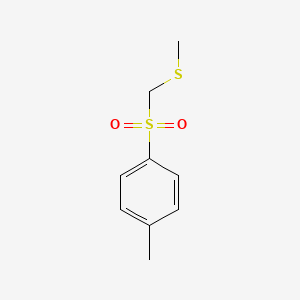

Methylthiomethyl p-tolyl sulfone

Description

Significance of Sulfone Reagents in Contemporary Organic Chemistry

Sulfones, characterized by a sulfonyl group (–SO2–) linked to two carbon atoms, are far more than simple, stable functionalities. wikipedia.org They are considered "chemical chameleons" due to their ability to exhibit diverse reactivity—acting as nucleophiles, electrophiles, or even participating in radical processes depending on the reaction conditions. researchgate.netnih.gov This versatility stems from the strong electron-withdrawing nature of the sulfonyl group, which can activate adjacent protons, stabilize carbanions, and serve as a competent leaving group. thieme-connect.comiomcworld.com

The applications of sulfones in organic synthesis are extensive and impactful. researchgate.net They are central to classic transformations such as the Ramberg–Bäcklund reaction and the Julia olefination, which are pivotal for the formation of alkenes. thieme-connect.com Furthermore, the sulfone moiety is a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. wikipedia.orgthieme-connect.comresearchgate.net Their stability, combined with their capacity for a wide range of chemical transformations, makes them ideal building blocks in the synthesis of complex and biologically active molecules. researchgate.netrsc.org The development of new methods for synthesizing and utilizing sulfones continues to be an active and important area of research, underscoring their central role in the field. nih.gov

Historical Development and Recognition of Methylthiomethyl p-tolyl Sulfone as a Key Synthetic Auxiliary

This compound, also known as MT-Sulfone, has carved a niche as a highly effective and versatile C1 building block in organic synthesis. scbt.comtcichemicals.com Its utility lies in its unique structure, which combines the activating properties of the p-tolylsulfonyl group with the reactivity of the methylthio group.

The development of efficient synthetic routes to this compound was a crucial step in its establishment as a go-to reagent. One notable method involves the Pummerer reaction of dimethyl sulfoxide (B87167) with acetic anhydride, followed by a reaction with sodium p-toluenesulfinate. oup.com This provided a convenient and accessible source of the reagent, paving the way for broader investigation into its synthetic applications.

Its recognition as a key synthetic auxiliary stems from its role as a versatile formyl and acyl anion equivalent. The proton on the carbon atom situated between the two sulfur atoms is acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles. This reactivity has been harnessed in numerous carbon-carbon bond-forming reactions. For instance, it undergoes 1,4-addition (Michael addition) to α,β-unsaturated carbonyl compounds, providing a route to 1,4-dicarbonyl compounds after subsequent transformations. acs.org

The true elegance of this compound lies in the subsequent transformations of the initial adducts. The sulfonyl group can be reductively removed, and the thiomethyl group can be hydrolyzed, unmasking a carbonyl functionality. This sequence allows the reagent to serve as a masked aldehyde or ketone, making it an invaluable tool for the synthesis of α-hydroxy aldehydes and ketones. acs.org The continued exploration of its reactivity has solidified the position of this compound as a cornerstone reagent in advanced organic synthesis.

Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₂O₂S₂ scbt.com |

| Molar Mass | 216.32 g/mol scbt.com |

| Appearance | White to almost white powder or crystals tcichemicals.com |

| Melting Point | 82.0 to 85.0 °C tcichemicals.com |

| CAS Number | 59662-65-6 scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAARLLNXZJTFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59662-68-9, 59662-65-6 | |

| Record name | Methylthiomethyl p-tolyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOMETHYL P-TOLYL SULPHONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of Methylthiomethyl P Tolyl Sulfone

One-Pot Synthetic Routes from Readily Available Precursors

The development of one-pot syntheses for methylthiomethyl p-tolyl sulfone represents a significant step forward in making this compound more accessible. These methods streamline the synthetic process, reducing the need for isolation and purification of intermediates, which in turn saves time and resources.

Pummerer Reaction-Initiated Pathways

A highly efficient method for the preparation of this compound utilizes a Pummerer reaction starting from dimethyl sulfoxide (B87167) (DMSO). oup.com The Pummerer reaction itself involves the transformation of a sulfoxide into an α-acyloxy thioether. wikipedia.orgorganicreactions.org In this specific pathway, DMSO reacts with acetic anhydride, which serves as an activating agent. This initial step forms acetoxymethyl methyl sulfide (B99878). oup.com

The mechanism begins with the acylation of the sulfoxide. wikipedia.org Following this activation, an elimination reaction occurs, leading to the formation of a cationic-thial intermediate. This electrophilic species is then poised for subsequent reactions. wikipedia.org

Optimized Conditions for Sulfinate Displacement Reactions

Following the Pummerer reaction, the resulting acetoxymethyl methyl sulfide is not isolated but is treated directly in the same reaction vessel. The crucial next step is a displacement reaction with a sulfinate salt. Specifically, sodium p-toluenesulfinate is introduced to the reaction mixture. oup.com

For this displacement to proceed efficiently, optimized conditions are necessary. Research has shown that conducting this step in the presence of sodium acetate (B1210297) in acetic acid provides the desired product in good yields. oup.com The sulfinate acts as a nucleophile, displacing the acetoxy group from the intermediate generated in the Pummerer reaction to form the final this compound product. This one-pot approach, combining a Pummerer reaction with a sulfinate displacement, offers a convenient and effective route to the target molecule from readily available starting materials. oup.com

Alternative Synthetic Approaches and Comparative Analysis

Routes via Chloromethyl Methyl Sulfide

An alternative pathway for the synthesis of this compound involves the use of chloromethyl methyl sulfide (ClCH₂SCH₃). wikipedia.org This organosulfur compound serves as a key intermediate. Chloromethyl methyl sulfide can be prepared by treating dimethyl sulfide with sulfuryl chloride. wikipedia.org

In this synthetic approach, the chloromethyl methyl sulfide acts as an electrophile. It can react with a nucleophilic source of the p-tolylsulfonyl group, such as sodium p-toluenesulfinate. The sulfinate anion displaces the chloride ion from chloromethyl methyl sulfide to yield this compound.

Table 1: Comparison of Synthetic Precursors

| Precursor | Formula | Role in Synthesis |

|---|---|---|

| Dimethyl Sulfoxide | (CH₃)₂SO | Starting material for Pummerer reaction pathway. oup.com |

| Acetic Anhydride | (CH₃CO)₂O | Activating agent in the Pummerer reaction. oup.comwikipedia.org |

| Sodium p-toluenesulfinate | CH₃C₆H₄SO₂Na | Nucleophilic source of the p-tolylsulfonyl group. oup.com |

Evaluation of Prior Synthetic Protocols

Historically, the synthesis of sulfones has involved various methods. For instance, the methylation of p-toluenesulfonyl chloride derivatives under basic conditions has been a common strategy for related compounds. google.com However, many of these older methods suffer from drawbacks, such as the use of hazardous reagents like dimethyl sulfate, multi-step procedures, and less than optimal yields. google.com

The development of the Pummerer reaction-based one-pot synthesis provides a more efficient and convenient alternative. oup.com Similarly, the route via chloromethyl methyl sulfide offers a direct, two-step approach from dimethyl sulfide. wikipedia.org The choice between these modern methods may depend on the specific laboratory setting and the commercial availability and cost of the starting materials and reagents. The one-pot nature of the Pummerer-initiated pathway generally presents a more streamlined and atom-economical process compared to routes requiring the pre-synthesis and isolation of intermediates like chloromethyl methyl sulfide.

Table 2: Summary of Key Synthetic Intermediates and Products

| Compound Name | Role/Status | Synthetic Pathway |

|---|---|---|

| Acetoxymethyl methyl sulfide | Intermediate | Pummerer Reaction oup.com |

| Cationic-thial intermediate | Intermediate | Pummerer Reaction wikipedia.org |

| Chloromethyl methyl sulfide | Intermediate | Alternative Route wikipedia.org |

Elucidation of Reactivity Principles and Mechanistic Pathways of Methylthiomethyl P Tolyl Sulfone

Carbanion Generation and Stabilization in Methylthiomethyl p-tolyl Sulfone Chemistry

The chemistry of this compound is dominated by the facile generation of a carbanion at the methylene (B1212753) bridge, a consequence of the powerful electron-withdrawing nature of the adjacent sulfonyl group. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

Basicity Requirements and Catalyst Effects for Carbanion Formation

The formation of the carbanion from this compound necessitates the use of a strong base capable of abstracting the acidic methylene proton. The pKa of the protons alpha to a sulfone group is significantly lowered, facilitating deprotonation.

Commonly employed bases for this transformation include organolithium reagents and metal hydrides. Butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) is a frequently utilized system for generating the lithiated carbanion. Sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or THF is also effective. The choice of base and solvent can influence the reactivity and stability of the resulting carbanion.

The presence of certain additives can further modulate the reactivity of the carbanion. For instance, the addition of a Lewis base like hexamethylphosphoramide (B148902) (HMPA) can increase the reactivity of the lithiated species by breaking down organolithium aggregates and solvating the lithium cation more effectively.

Table 1: Bases and Conditions for Carbanion Generation

| Base | Solvent | Temperature (°C) | Notes |

| n-Butyllithium | THF | -78 to 0 | Commonly used, provides high yields. |

| Sodium Hydride | THF/DMF | 0 to rt | Effective, often used for in situ reactions. |

| Lithium diisopropylamide (LDA) | THF | -78 | A strong, non-nucleophilic base suitable for sensitive substrates. |

Nucleophilic Reactivity of the Derived Carbanion

The carbanion derived from this compound is a soft nucleophile and exhibits a broad range of reactivity with various electrophiles. Its utility is particularly pronounced in addition reactions to carbonyl compounds and other polarized systems.

A significant application of this carbanion is in Michael additions to α,β-unsaturated carbonyl compounds. nih.govacs.org The reaction proceeds via a 1,4-conjugate addition pathway, leading to the formation of a new carbon-carbon bond at the β-position of the enone or enoate. This methodology has been extensively explored for the synthesis of a variety of organic frameworks. oup.com

The carbanion also readily adds to aldehydes and ketones in a 1,2-addition fashion to furnish β-hydroxy sulfones. These adducts can be further transformed; for example, they can undergo reductive desulfonylation to yield alcohols or be used in the Julia-Lythgoe olefination.

Alkylation of the carbanion with alkyl halides provides a straightforward route to elongate the carbon chain. Furthermore, reactions with epoxides lead to the formation of γ-hydroxy sulfones after ring-opening of the epoxide.

Radical Intermediates and Radical-Mediated Transformations

While the carbanionic chemistry of this compound is well-established, its involvement in radical-mediated transformations is a less explored but significant aspect of its reactivity. The sulfonyl group can participate in radical reactions, often leading to cyclization or addition products. rsc.orgnih.govmdpi.comrsc.org

The generation of sulfonyl radicals can be initiated by various methods, including the use of radical initiators or photoredox catalysis. Once formed, these radicals can add to alkenes and alkynes, initiating a cascade of reactions. For instance, intramolecular radical cyclization of unsaturated sulfones can lead to the formation of five-, six-, or seven-membered rings. rsc.orgmdpi.com

A key feature of β-sulfonyl radicals is their propensity to undergo β-elimination of a sulfonyl radical, which can be a driving force in certain synthetic transformations. nih.gov Although direct examples involving this compound in radical cyclizations are not extensively documented, the general principles of sulfone radical chemistry suggest its potential in such transformations. The presence of the methylthio group might also influence the regioselectivity and stereoselectivity of these radical reactions.

Electrophilic Reactivity of this compound Derivatives

By modifying the methylene bridge of this compound, it is possible to generate derivatives that exhibit electrophilic reactivity. A common strategy involves the introduction of a leaving group, such as a halogen, at the α-position.

The synthesis of α-halomethylthiomethyl p-tolyl sulfones can be achieved through various halogenating agents. These α-halo sulfones are now activated towards nucleophilic attack at the carbon atom bearing the halogen. The strong electron-withdrawing effect of the adjacent sulfonyl group enhances the electrophilicity of this carbon center.

These electrophilic derivatives can participate in substitution reactions with a range of nucleophiles, including amines, thiols, and carbanions. This reactivity opens up avenues for the introduction of the this compound moiety into various molecular architectures, which can then be further manipulated through the chemistry of the sulfonyl and methylthio groups.

Furthermore, β-halovinyl sulfones, which can be synthesized from this compound precursors, are valuable Michael acceptors in their own right, reacting with nucleophiles to afford substituted vinyl sulfones.

Strategic Applications of Methylthiomethyl P Tolyl Sulfone in the Construction of Diverse Organic Architectures

Carbonyl Compound Synthesis

The core utility of methylthiomethyl p-tolyl sulfone lies in its role as a masked carbonyl group. The sulfur and sulfone functionalities stabilize the adjacent carbanion, allowing it to react with various electrophiles. Subsequent hydrolysis unmasks the carbonyl group, providing a powerful method for preparing aldehydes and ketones.

The synthesis of aldehydes using this compound involves a two-step sequence: alkylation followed by hydrolysis. The carbanion of MT-sulfone, typically generated with n-butyllithium in tetrahydrofuran (B95107) (THF), readily reacts with primary or secondary alkyl halides to produce monoalkylated derivatives. These intermediates can then be hydrolyzed under acidic conditions, often using sulfuric acid or copper(II) chloride, to yield the corresponding aldehydes.

For ketone synthesis, the monoalkylated intermediate is subjected to a second deprotonation and subsequent alkylation with a different alkyl halide. This dialkylated product is then hydrolyzed to afford unsymmetrical ketones. A significant application of this methodology is in the synthesis of cyclic ketones, where reaction with dihaloalkanes leads to the formation of five- and six-membered cycloalkanones after hydrolysis. oup.com

Table 1: Synthesis of Aldehydes and Ketones using MT-Sulfone

| Electrophile(s) | Base/Solvent | Hydrolysis Conditions | Product | Yield (%) |

| n-C₅H₁₁Br | n-BuLi / THF | H₂SO₄ | n-Hexanal | 75 |

| Benzyl Bromide | n-BuLi / THF | H₂SO₄ | Phenylacetaldehyde | 81 |

| 1,4-Dibromobutane | n-BuLi / THF | CuCl₂ / Acetone | Cyclopentanone | 70 |

| 1,5-Dibromopentane | n-BuLi / THF | CuCl₂ / Acetone | Cyclohexanone | 75 |

This compound is a particularly effective reagent for the synthesis of α-hydroxy aldehydes and α-hydroxy ketones. acs.org The strategy involves the nucleophilic addition of the lithiated MT-sulfone to the carbonyl group of an aldehyde or ketone. This reaction forms an adduct which is a protected form of an α-hydroxy carbonyl compound.

The subsequent hydrolysis of this adduct, typically under acidic conditions, reveals the desired α-hydroxy aldehyde or α-hydroxy ketone. The reaction proceeds cleanly and provides good yields for a range of carbonyl compounds.

In multi-step syntheses, it is often necessary to protect the newly formed hydroxyl group before the final hydrolysis step that unmasks the carbonyl functionality. This allows for further chemical transformations to be carried out on other parts of the molecule without interference from the hydroxyl group. Common protecting groups for this purpose include silyl (B83357) ethers (e.g., TBDMS) or acetals, which are stable to the conditions required for subsequent reactions but can be removed selectively when needed.

Table 2: Synthesis of α-Hydroxy Carbonyl Compounds

| Carbonyl Substrate | Base/Solvent | Hydrolysis Conditions | Product | Yield (%) |

| Benzaldehyde | n-BuLi / THF | H₂SO₄ | 2-Hydroxy-2-phenylacetaldehyde | 85 |

| Cyclohexanone | n-BuLi / THF | H₂SO₄ | 1-(1-Hydroxycyclohexyl)methanal | 88 |

| Acetophenone | n-BuLi / THF | H₂SO₄ | 2-Hydroxy-1-phenylpropan-1-one | 79 |

Carboxylic Acid Derivatives

The reactivity of the MT-sulfone carbanion extends to reactions with acylating agents, providing access to various carboxylic acid derivatives.

Carboxylic esters can be synthesized using this compound. oup.com The reaction pathway involves the acylation of the MT-sulfone carbanion with an acyl chloride or a similar acylating agent. The resulting β-keto sulfone intermediate can then be transformed into the corresponding ester through specific workup procedures.

The synthesis of thioesters follows a related principle. The inherent methylthio group in the MT-sulfone structure can be retained under controlled reaction conditions. Acylation of the carbanion followed by a selective hydrolysis or rearrangement step that preserves the C-S bond leads to the formation of S-methyl thioesters. rsc.orgorganic-chemistry.org

A notable application of this compound is in the preparation of S-methyl α-ketocarbothioates. oup.com These compounds are valuable synthetic intermediates. The synthesis is achieved by reacting the lithiated MT-sulfone with an acylating agent, such as an ester or an acyl chloride. The initial adduct, upon acidic workup, undergoes hydrolysis to unmask the ketone at the α-position relative to the thioester functionality, affording the desired product in good yields.

Table 3: Synthesis of α-Ketocarbothioates

| Acylating Agent | Base/Solvent | Product | Yield (%) |

| Ethyl benzoate | n-BuLi / THF | S-Methyl 2-oxo-2-phenylthioacetate | 82 |

| Methyl 4-chlorobenzoate | n-BuLi / THF | S-Methyl 2-(4-chlorophenyl)-2-oxoacetate | 78 |

| Ethyl cyclohexanecarboxylate | n-BuLi / THF | S-Methyl 2-cyclohexyl-2-oxoacetate | 75 |

Heterocyclic Compound Synthesis

While primarily known as a precursor to carbonyl compounds, the reactivity of this compound can also be harnessed for the synthesis of heterocyclic systems. Sulfones, in general, are established synthons in heterocyclic chemistry. sciencehub.eg

One specific example involves a novel reaction of 2-(arylamino)-1-(methylthio)-1-tosylethenes with hydrogen iodide, which utilizes an adduct derived from MT-sulfone chemistry to produce quinoline (B57606) derivatives. acs.org The versatility of the functional groups within the MT-sulfone adducts allows for various cyclization strategies, opening pathways to different heterocyclic scaffolds depending on the chosen reaction partners and conditions. Further research continues to explore the potential of MT-sulfone and its derivatives in constructing complex heterocyclic architectures.

Synthesis of α-Amino Carboxamides

A notable application of this compound lies in the synthesis of α-amino carboxamides. The process initiates with the condensation of this compound with aldehydes, followed by oxidation with an agent such as meta-chloroperoxybenzoic acid (m-CPBA). This sequence yields 2-(methylsulfonyl)-2-(p-tolylsulfonyl)oxiranes. organic-chemistry.orgscripps.edu These oxiranes are highly reactive intermediates that readily undergo ring-opening upon treatment with primary or secondary amines.

The reaction with two molar equivalents of an amine leads to the formation of α-amino carboxamides in high yields. organic-chemistry.orgscripps.edu The mechanism involves the nucleophilic attack of the amine on one of the oxirane carbons, followed by the expulsion of the sulfonyl groups and subsequent reaction with a second equivalent of the amine to form the amide functionality.

Table 1: Synthesis of α-Amino Carboxamides from 2,2-Disulfonyloxiranes

| Aldehyde | Amine | Product (α-Amino Carboxamide) | Yield (%) |

| Benzaldehyde | Morpholine | 2-Morpholino-2-phenyl-N-morpholinylacetamide | 77 |

| 4-Chlorobenzaldehyde | Piperidine | 2-(Piperidin-1-yl)-2-(4-chlorophenyl)-N-piperidinylacetamide | 85 |

| Propanal | Benzylamine | 2-(Benzylamino)-N-benzylpropanamide | 72 |

Data compiled from experimental findings.

Formation of Nitrogen-Containing Macrocycles (e.g., Diazacycloalkanones)

The synthetic strategy for α-amino carboxamides can be effectively extended to the construction of nitrogen-containing macrocycles. Specifically, the reaction of the 2,2-disulfonyloxiranes with 1,n-diaminoalkanes provides a direct route to diazacycloalkanones. organic-chemistry.orgscripps.edu In this intramolecular variation, a single molar equivalent of the diaminoalkane is employed.

The reaction proceeds through a sequential nucleophilic attack of both amino groups of the diamine onto the oxirane, ultimately leading to the formation of a cyclic amide. This methodology has been successfully applied to synthesize various diazacycloalkanones, including 2,5-diazacyclohexanones, 2,6-diazacycloheptanones, and 2,7-diazacyclooctanones, by varying the chain length of the diaminoalkane (n = 2, 3, or 4, respectively). organic-chemistry.orgscripps.edu

Table 2: Synthesis of Diazacycloalkanones

| 1,n-Diaminoalkane (n) | Product (Diazacycloalkanone) | Ring Size |

| 1,2-Diaminoethane (2) | 2,5-Diazacyclohexanone | 6 |

| 1,3-Diaminopropane (3) | 2,6-Diazacycloheptanone | 7 |

| 1,4-Diaminobutane (4) | 2,7-Diazacyclooctanone | 8 |

This table illustrates the relationship between the diamine chain length and the resulting macrocycle size.

Olefinic and Vinylic Systems

This compound also serves as a valuable precursor for the synthesis of various olefinic and vinylic systems. The presence of the methylthio group allows for its incorporation into carbon-carbon double bonds, leading to the formation of methylthioalkenes and related structures.

Methylthioalkene Synthesis via Coupling Reactions

While direct coupling reactions utilizing this compound for the synthesis of methylthioalkenes are not extensively documented, the related Julia-Kocienski olefination provides a conceptual framework. In this type of reaction, a sulfone is coupled with a carbonyl compound to form an alkene. The versatility of modern cross-coupling methodologies suggests the potential for developing palladium- or nickel-catalyzed reactions that could directly couple activated derivatives of this compound with suitable partners to generate methylthioalkenes.

Ketene (B1206846) Dithioacetal and Conjugated Ketene Dithioacetal Formations

The generation of ketene dithioacetals and their conjugated counterparts represents a significant application of activated methylene (B1212753) compounds in organic synthesis. The carbanion derived from this compound, generated by treatment with a strong base, can react with carbon disulfide. This initial adduct, upon alkylation, can lead to the formation of ketene dithioacetals.

Furthermore, Knoevenagel-type condensation reactions of the activated methylene group of this compound with α,β-unsaturated carbonyl compounds can pave the way for the synthesis of conjugated ketene dithioacetals. These reactions expand the synthetic utility of the title compound into the realm of complex unsaturated systems.

Table 3: Key Intermediates and Products from this compound

| Starting Material | Reagent(s) | Intermediate/Product | Application |

| This compound | 1. Aldehyde, 2. m-CPBA | 2,2-Disulfonyloxirane | Synthesis of α-Amino Carboxamides and Diazacycloalkanones |

| This compound | 1. Base, 2. Carbon Disulfide, 3. Alkyl Halide | Ketene Dithioacetal | Building block for heterocyclic synthesis |

| This compound | α,β-Unsaturated Carbonyl, Base | Conjugated Adduct | Precursor to conjugated systems |

This table summarizes the key transformations and their synthetic outcomes.

Advanced Transformations and Tandem Processes Utilizing Methylthiomethyl P Tolyl Sulfone

Condensation Reactions Leading to Oxirane Intermediates

The reaction of the lithiated carbanion of methylthiomethyl p-tolyl sulfone with aldehydes and ketones is a primary method for carbon-carbon bond formation. This condensation initially yields a β-hydroxy sulfone adduct. While structurally similar intermediates in other systems can sometimes lead to oxiranes (epoxides), the characteristic and overwhelmingly predominant pathway for β-hydroxy sulfones derived from this compound is a subsequent elimination to form an alkene.

This transformation is known as the Julia-Kocienski olefination. In this process, the initial β-hydroxy adduct is not typically isolated. Instead, under the reaction conditions or upon workup, a complex sequence involving a Smiles rearrangement and subsequent extrusion of sulfur dioxide occurs, affording an alkene product. The direct synthesis of stable oxirane intermediates from the condensation of this compound with carbonyl compounds is not a widely reported or synthetically viable transformation for this specific reagent, as the olefination pathway is highly favored.

Conjugate Addition Reactions to Unsaturated Systems

The carbanion generated from this compound is a soft nucleophile, making it an excellent reagent for conjugate addition (Michael or 1,4-addition) reactions with α,β-unsaturated systems. The lithio derivative of this compound reacts efficiently with a variety of α,β-unsaturated carbonyl compounds, including esters, ketones, and aldehydes, to provide the corresponding 1,4-adducts in good to high yields.

This reaction provides a powerful method for introducing a functionalized carbon chain at the β-position of a carbonyl system. The resulting adduct contains the (methylthio)(p-tolylsulfonyl)methyl group, which can be further transformed. For instance, this group can be converted into a formyl group or a methylthio)carbonyl group, making these adducts valuable intermediates in the synthesis of 1,4-dicarbonyl compounds and other complex molecules.

Research findings have demonstrated the broad applicability of this reaction. The choice of base and reaction conditions can influence the outcome, with lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (B95107) (THF) at low temperatures being typical for generating the reactive anion.

| Entry | α,β-Unsaturated Compound | Product Structure | Yield (%) |

| 1 | Methyl acrylate | 88 | |

| 2 | Ethyl crotonate | 95 | |

| 3 | 2-Cyclohexen-1-one | 98 | |

| 4 | 2-Cyclopenten-1-one | 96 | |

| 5 | Benzylidenacetone | 94 |

Table 5.1: Conjugate Addition of Lithiated this compound to Various α,β-Unsaturated Systems. The data is based on representative findings from chemical literature.

Rearrangement Reactions Involving Sulfone Moieties

The sulfonyl group in derivatives of this compound can participate in synthetically useful rearrangement reactions, most notably the Ramberg-Bäcklund reaction. wikipedia.orgwikipedia.org This reaction transforms an α-halo sulfone into an alkene through the extrusion of sulfur dioxide, providing a valuable method for carbon-carbon double bond formation.

Halogenation: The this compound is deprotonated to form its carbanion, which is then quenched with an electrophilic halogen source (e.g., N-chlorosuccinimide or N-bromosuccinimide) to yield the corresponding α-halo-(methylthio)methyl p-tolyl sulfone.

Rearrangement: The resulting α-halo sulfone is then treated with a base. The base removes the remaining acidic proton (if present) or promotes the rearrangement. The resulting carbanion undergoes an intramolecular nucleophilic displacement of the halide to form a transient three-membered cyclic intermediate known as a thiirane (B1199164) dioxide. This intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide (SO₂) to furnish the final alkene product, in this case, a vinyl sulfide (B99878) derivative.

| Step | Reactant | Reagents | Intermediate/Product | Description |

| 1 | This compound | 1. Base (e.g., BuLi) 2. Halogen Source (e.g., NBS) | Halogenation at the active methylene (B1212753) carbon. | |

| 2 | α-Bromo-(methylthio)methyl p-tolyl sulfone | Base (e.g., KOtBu) | Base-induced rearrangement via a thiirane dioxide intermediate with extrusion of SO₂ to form a vinyl sulfide. |

Table 5.2: Conceptual Steps of the Ramberg-Bäcklund Reaction Starting from this compound.

Metal-Catalyzed Processes Involving this compound Derivatives

The robust nature of the sulfonyl group also allows it to serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. nih.gov This desulfonylative coupling strategy enables the formation of new carbon-carbon or carbon-heteroatom bonds at the former site of the sulfone, providing a powerful tool for molecular construction. Derivatives of this compound can be employed in such transformations, typically catalyzed by palladium or nickel complexes.

The general approach involves the preparation of a substituted derivative of this compound, for example, through alkylation of the parent sulfone's carbanion. This substituted sulfone can then be subjected to cross-coupling conditions. In a typical catalytic cycle, the transition metal catalyst undergoes oxidative addition into the carbon-sulfur bond, followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

This methodology allows for the synthesis of complex structures that would be difficult to access through other means. The ability to use the sulfone as a stable activating group for anion formation and then as a leaving group in a cross-coupling reaction exemplifies the synthetic versatility of this compound derivatives.

| Coupling Type | Sulfone Substrate | Coupling Partner | Catalyst | Product |

| Suzuki Coupling (Hypothetical) | Arylboronic acid | Pd(0) catalyst | ||

| Negishi Coupling (Hypothetical) | Arylzinc halide | Pd(0) or Ni(0) catalyst |

Table 5.3: Representative Metal-Catalyzed Desulfonylative Cross-Coupling of a this compound Derivative.

Spectroscopic Analysis of this compound in Reaction Monitoring

Introduction

This compound is a chemical compound of interest in organic synthesis. The ability to monitor the progress of reactions involving this compound and to identify transient intermediates is crucial for understanding reaction mechanisms and optimizing synthetic protocols. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are powerful tools for these purposes. This article explores the application of these methods in the structural analysis and reaction progress monitoring of this compound.

Spectroscopic Characterization and Structural Analysis in Reaction Progress Monitoring

The structural features of Methylthiomethyl p-tolyl sulfone lend themselves to characterization by various spectroscopic methods. The aromatic p-tolyl group, the sulfone moiety, and the methylthiomethyl group each possess distinct spectroscopic signatures that can be tracked during a chemical transformation.

Detailed spectroscopic data for this compound is available from various sources, providing a baseline for its identification and for observing changes during a reaction.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group, the methyl group on the aromatic ring, the methylene (B1212753) protons of the CH₂ group, and the methyl protons of the thiomethyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon of the p-tolyl group, the methylene carbon, and the methyl carbon of the thiomethyl group. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the sulfone group (S=O stretching), as well as bands for the aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating reaction mechanisms as it provides detailed structural information about molecules in solution. compoundchem.comwashington.edu By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of starting materials, the appearance of products, and the formation and decay of any observable intermediates. compoundchem.com

While the principles of using NMR for mechanistic studies are well-established, specific research applying these techniques to reactions involving this compound is not extensively documented in publicly available literature. However, one can hypothesize its application. For instance, in a reaction where the methylthiomethyl group is cleaved or modified, changes in the chemical shifts and multiplicities of the methylene and methyl protons would be readily observable in the ¹H NMR spectrum. Similarly, changes in the electronic environment of the p-tolyl sulfone moiety would be reflected in the shifts of the aromatic protons and carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), could be employed to establish connectivity between protons and carbons in reaction products or intermediates, aiding in their structural elucidation. nih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are invaluable tools for identifying functional groups and determining the molecular weights of compounds, respectively, making them highly suitable for the identification of reaction intermediates.

Infrared Spectroscopy

In-situ FT-IR spectroscopy allows for the real-time monitoring of changes in functional groups during a reaction. azom.comyoutube.commt.comresearchgate.net For reactions involving this compound, the characteristic strong symmetric and asymmetric stretching vibrations of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) would be a key focus. researchgate.net Any reaction that alters this group would lead to a change in these absorption bands. For example, if an intermediate is formed where the sulfone is reduced, these characteristic peaks would diminish or disappear, and new peaks corresponding to the new functional group would appear.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful method for identifying components in a reaction mixture. wikipedia.orgnih.gov In the context of a reaction with this compound, LC-MS could be used to detect the presence of intermediates, even at very low concentrations. The mass spectrum of an intermediate would provide its molecular weight, and tandem mass spectrometry (MS/MS) could be used to fragment the intermediate's ion, providing structural clues. nih.gov For instance, the fragmentation pattern could reveal the loss of the methylthio group or a portion of the p-tolyl sulfone moiety, helping to piece together the structure of the intermediate.

While the application of these techniques to study the reactivity of this compound is theoretically sound, detailed research findings and specific examples of identified intermediates from reactions involving this compound are not widely reported in the scientific literature.

Computational and Theoretical Investigations of Methylthiomethyl P Tolyl Sulfone Reactivity

Quantum Chemical Studies on Carbanion Stability and Reactivity

The acidity of the methylene (B1212753) protons in methylthiomethyl p-tolyl sulfone and the subsequent stability of the resulting carbanion are central to its utility in synthesis. Quantum chemical studies on analogous α-sulfonyl carbanions have elucidated the key factors contributing to their stability. These studies indicate that the sulfonyl group effectively stabilizes an adjacent carbanion through a combination of inductive effects and negative hyperconjugation.

Ab initio and Density Functional Theory (DFT) calculations have shown that upon deprotonation of a carbon adjacent to a sulfonyl group, there is a significant reorganization of electron density. The sulfur atom, with its capacity to accommodate electron density in its d-orbitals, plays a crucial role in delocalizing the negative charge of the carbanion. This delocalization is not merely a through-space inductive effect but also involves orbital interactions.

Studies comparing the acidities of sulfides and sulfones have revealed the superior stabilizing effect of the sulfone group. While a simple thioether group can stabilize an adjacent carbanion, the presence of the two oxygen atoms in the sulfone group significantly enhances this effect through strong electron withdrawal. Computational models have quantified this increased acidity, correlating it with structural changes upon carbanion formation, such as the shortening of the C-S bond, which suggests an increase in bond order.

The stability of the carbanion derived from this compound is further influenced by the methylthio group. While also containing sulfur, its effect is less pronounced than the sulfonyl group. Theoretical investigations into the conformational preferences of related carbanions have shown that the orientation of the lone pair with respect to the adjacent sulfur-containing groups can impact stability.

Table 1: Calculated Properties of α-Sulfonyl Carbanions

| Property | Description | Computational Finding | Reference |

| C-S Bond Length | Change upon deprotonation | Shortens, indicating increased bond order | epa.gov |

| Rotational Barrier | Around the C-S bond | Significant, indicating orbital overlap | epa.gov |

| Charge Distribution | On the carbanionic center | Delocalized onto the sulfonyl group | nih.gov |

| Acidifying Effect | Compared to a thioether | Sulfonyl group is a much stronger acidifying group | acs.org |

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling, particularly using DFT methods, has been instrumental in mapping out the intricate mechanistic pathways of reactions involving sulfone-stabilized carbanions. A prime example is the Julia-Kocienski olefination, a reaction where reagents structurally related to this compound are frequently employed. nih.govresearchgate.net

Detailed computational studies on the Julia-Kocienski reaction have provided a step-by-step understanding of the process, from the initial nucleophilic addition of the sulfonyl carbanion to an aldehyde or ketone, to the subsequent key steps. nih.govresearchgate.net These models have successfully located and characterized the energies of all transition states and intermediates along the reaction coordinate. nih.gov

The typical mechanistic sequence, as supported by computational evidence, involves:

Deprotonation: Formation of the this compound carbanion using a suitable base.

Nucleophilic Addition: The carbanion adds to a carbonyl compound, forming a diastereomeric mixture of β-alkoxy sulfone intermediates.

Smiles Rearrangement: In many variations of the Julia olefination, a key rearrangement step occurs. Computational studies have been crucial in confirming the mechanism of this step, in some cases ruling out previously proposed intermediates like spirocycles in favor of a concerted, asynchronous process. nih.gov

Elimination: The final step involves the elimination of the sulfonyl group to form the alkene product.

Computational models have also shed light on the role of the counter-ion (e.g., lithium or potassium) and the solvent in influencing the reaction pathway and the relative energies of intermediates and transition states. nih.gov This level of detail is often inaccessible through experimental means alone and provides a powerful tool for optimizing reaction conditions.

Table 2: Key Mechanistic Steps in Sulfone-Mediated Olefinations Investigated Computationally

| Mechanistic Step | Computational Method | Key Findings | Reference |

| Nucleophilic Addition | DFT (B3LYP) | Determination of transition state geometries and energies | nih.govresearchgate.net |

| Smiles Rearrangement | DFT (B3LYP) | Elucidation of a concerted, asynchronous mechanism | nih.gov |

| SO2 Elimination | DFT | Calculation of the energy barrier for elimination | researchgate.netmdpi.com |

Prediction of Stereochemical Outcomes in this compound Mediated Reactions

One of the most significant contributions of computational modeling in this area is the ability to predict and explain the stereochemical outcomes of reactions. In reactions involving the carbanion of this compound, such as alkylations and olefination reactions, the formation of new stereocenters or the E/Z selectivity of the resulting double bond is of paramount importance.

Computational studies on the Julia-Kocienski olefination have successfully rationalized the observed diastereoselectivities. nih.gov By calculating the energies of the diastereomeric transition states leading to the syn- and anti-β-alkoxy sulfone intermediates, researchers can predict which diastereomer will be favored under a given set of conditions. These calculations often align well with experimental observations. nih.gov

The models take into account subtle steric and electronic interactions within the transition state structures. For instance, the coordination of the metal counter-ion to the oxygen atoms of the sulfonyl group and the carbonyl group plays a critical role in dictating the facial selectivity of the nucleophilic attack.

Furthermore, computational methods have been applied to understand the factors controlling the E/Z selectivity of the final alkene product. The stereochemistry of the β-alkoxy sulfone intermediate and the mechanism of the elimination step are key determinants. By modeling the potential energy surfaces for both syn- and anti-elimination pathways, the preferred route leading to either the E- or Z-alkene can be predicted.

Table 3: Computational Prediction of Stereoselectivity in a Model Julia-Kocienski Reaction

| Parameter | Computational Approach | Predicted Outcome | Reference |

| Diastereoselectivity (syn/anti) | Transition State Energy Calculation (DFT) | Correlates with the nature of the base and solvent | nih.govresearchgate.net |

| E/Z Selectivity | Analysis of Elimination Pathways | High E-selectivity often predicted and observed | researchgate.netoregonstate.edu |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Methylthiomethyl p-tolyl Sulfone Transformations

The development of new catalytic methods for the transformation of this compound is a key area of ongoing research. The focus is on enhancing efficiency, selectivity, and the scope of reactions involving this reagent.

One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as those derived from cinchona alkaloids, have shown remarkable success in promoting enantioselective reactions. nih.govnih.gov For instance, bifunctional catalysts bearing both a basic site to deprotonate the sulfone and a hydrogen-bond donor to activate the electrophile can facilitate highly stereocontrolled Michael additions of the this compound anion to various acceptors. nih.gov Research in this area is exploring a wider range of catalyst scaffolds and their application in different types of asymmetric transformations.

Lewis acid catalysis also presents significant opportunities. While the anion of this compound is a soft nucleophile, its reactivity can be modulated and directed by the appropriate choice of a Lewis acid. This can enable, for example, regioselective and stereoselective additions to a broader range of electrophiles. Furthermore, the development of chiral Lewis acid catalysts could provide a powerful strategy for enantioselective carbon-carbon bond formation using this sulfone.

The application of phase-transfer catalysis is another area of active investigation. This technique can be particularly advantageous for reactions involving the anion of this compound and water-soluble or poorly soluble electrophiles. researchgate.net By facilitating the transfer of the sulfone anion into the organic phase, phase-transfer catalysts can significantly enhance reaction rates and yields under mild, biphasic conditions. researchgate.net The development of recyclable and more efficient phase-transfer catalysts is a key goal.

Integration of this compound in Asymmetric Synthesis

The incorporation of this compound into asymmetric synthesis is a rapidly evolving field with the potential to deliver novel and efficient routes to enantiomerically pure compounds.

A significant strategy involves the diastereoselective alkylation of the lithiated sulfone with chiral electrophiles . By reacting the anion of this compound with enantiopure electrophiles, such as chiral epoxides or aldehydes, it is possible to generate adducts with high diastereoselectivity. Subsequent transformations of these adducts can then lead to a variety of chiral molecules.

The use of this compound in organocatalytic asymmetric reactions is a particularly exciting frontier. As mentioned earlier, chiral organocatalysts can mediate the enantioselective addition of the sulfone's anion to prochiral acceptors. For example, the conjugate addition to α,β-unsaturated carbonyl compounds or nitroolefins can generate products with high enantiomeric excess. nih.govmdpi.comrsc.org The resulting adducts, which contain both the versatile sulfone and methylthio groups, can be further elaborated into a wide range of chiral building blocks.

Enzymatic kinetic resolution represents another powerful tool for accessing enantiomerically enriched derivatives of this compound. nih.govnih.govresearchgate.netrsc.org For instance, if a racemic mixture of a functionalized this compound derivative is subjected to an enzymatic reaction (e.g., hydrolysis or acylation catalyzed by a lipase), one enantiomer may react preferentially, leaving the other enantiomer in high enantiomeric purity. nih.govnih.govresearchgate.netrsc.org This approach can provide access to both enantiomers of a chiral sulfone derivative.

Green Chemistry Approaches to this compound Application

In line with the growing importance of sustainable chemistry, researchers are actively exploring greener methodologies for the application of this compound.

The principle of atom economy is another central tenet of green chemistry. Research is directed towards designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are particularly attractive in this regard. The multifunctionality of this compound makes it an ideal candidate for the design of such atom-economical processes.

The development and use of recyclable catalysts is a cornerstone of green synthetic chemistry. For transformations involving this compound, this includes the design of heterogeneous catalysts or homogeneous catalysts that can be easily separated from the reaction mixture and reused. Polyoxometalate-based phase-transfer catalysts, for example, offer potential for recyclability. researchgate.net

Exploration of New Retrosynthetic Strategies Employing this compound Equivalents

The unique reactivity of this compound has inspired the development of novel retrosynthetic strategies, allowing for the disconnection of complex target molecules in unconventional ways. pressbooks.pubyoutube.comnih.govyoutube.com

A particularly powerful application is the use of this compound as a masked formaldehyde (B43269) or formyl dianion equivalent . After deprotonation, the resulting anion can act as a nucleophilic formaldehyde equivalent, adding to electrophiles to introduce a hydroxymethyl group or a formyl group after subsequent transformations. The ability to generate a dianion from this reagent further expands its synthetic utility, allowing for sequential reactions with two different electrophiles.

The concept of umpolung , or polarity reversal, is central to many of the advanced applications of this sulfone. nih.gov Normally, a formyl group is electrophilic at the carbonyl carbon. However, by using the anion of this compound, the polarity is inverted, and this synthon acts as a nucleophilic formyl equivalent. This umpolung strategy opens up new possibilities for bond construction that are not accessible through traditional synthetic methods.

Q & A

Q. What are the established synthetic routes for Methylthiomethyl p-tolyl sulfone, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via aromatic thioalkylation using this compound itself as a reagent with Lewis acid catalysts (e.g., AlCl₃) . Another method involves reacting dimethyl sulfoxide (DMSO) with p-toluenesulfonyl chloride under controlled conditions, followed by purification via recrystallization from non-polar solvents . Key considerations include anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC or GC-MS to avoid byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization typically employs a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For instance, IR peaks at ~1308–1290 cm⁻¹ correspond to C=S and S=O stretches , while ¹H NMR should show distinct signals for the methylthio (δ ~2.1 ppm) and p-tolyl aromatic protons (δ ~7.2–7.4 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₂O₂S₂ requires m/z 240.0284) . Purity is validated via melting point analysis and HPLC with UV detection.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting materials. Recrystallization from ethanol or petroleum ether enhances purity . For trace solvent removal, vacuum drying at 40–50°C is recommended .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic addition reactions?

In bromine addition studies, steric hindrance from the p-tolyl group reduces reaction rates compared to less bulky analogs. For example, the rate constant (k) for bromine addition to methyl styryl sulfone (CH₃SO₂CH=CHC₆H₅) is significantly higher than for p-tolyl derivatives due to reduced shielding . Electronic effects are secondary but observable: electron-withdrawing sulfone groups enhance electrophilic attack on the double bond. Kinetic studies should employ pseudo-first-order conditions with [Br₂] in CCl₄, monitored via iodometric titration .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected stereoselectivity or byproduct formation?

Discrepancies often arise from variations in Lewis acid catalysts or solvent polarity. For example, using AlCl₃ vs. FeCl₃ in thioalkylation can alter regioselectivity . Advanced troubleshooting involves:

Q. How can computational methods enhance the design of experiments involving this compound?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For instance, modeling the bromine addition mechanism reveals a non-cyclic intermediate, explaining the formation of erythro/threo diastereomers . Molecular docking studies can also explore its role in asymmetric catalysis, such as enantioselective coupling with imines .

Q. What are the challenges in analyzing degradation products or stability under varying conditions?

Thermal degradation studies (TGA/DSC) show decomposition above 200°C, forming p-toluenesulfonic acid and sulfur oxides . Hydrolytic stability in aqueous media depends on pH: acidic conditions promote sulfone cleavage, while neutral/basic conditions are less reactive. Accelerated aging experiments (40–80°C, 75% RH) coupled with FTIR or NMR track degradation kinetics .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.